molecular formula C26H23N3O B12749016 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- CAS No. 127040-54-4

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)-

Cat. No.: B12749016
CAS No.: 127040-54-4
M. Wt: 393.5 g/mol
InChI Key: WLEOETLYZGPHTC-UHFFFAOYSA-N
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Description

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- is a complex organic compound with a unique structure that combines a pyrido[3,2-a]carbazole core with morpholinyl and phenylmethyl substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the construction of the pyrido[3,2-a]carbazole core, followed by the introduction of the morpholinyl and phenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and scalable processes to ensure high yield and purity.

Chemical Reactions Analysis

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- can be compared with other similar compounds, such as:

    Pyrido[3,2-a]carbazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and activities.

    Morpholinyl-substituted compounds: These compounds contain the morpholinyl group and may exhibit similar biological activities.

    Phenylmethyl-substituted compounds: These compounds have the phenylmethyl group and may have comparable chemical reactivity

Properties

CAS No.

127040-54-4

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

4-(11-benzylpyrido[3,2-a]carbazol-3-yl)morpholine

InChI

InChI=1S/C26H23N3O/c1-2-6-19(7-3-1)18-29-24-9-5-4-8-20(24)21-10-12-23-22(26(21)29)11-13-25(27-23)28-14-16-30-17-15-28/h1-13H,14-18H2

InChI Key

WLEOETLYZGPHTC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4CC6=CC=CC=C6

Origin of Product

United States

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